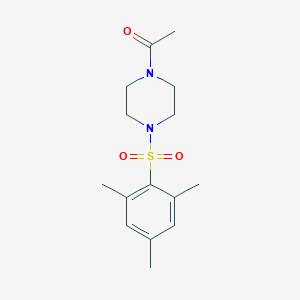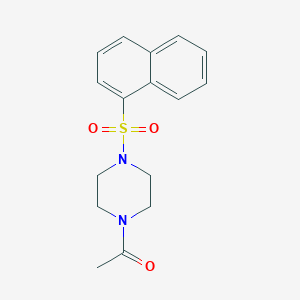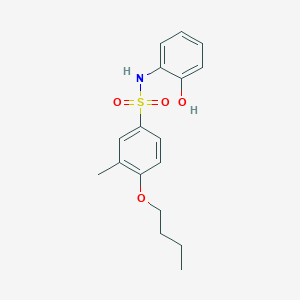
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide, also known as BHMS, is a sulfonamide derivative that exhibits a wide range of biological activities. BHMS is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress and improve insulin sensitivity in diabetic rats. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
实验室实验的优点和局限性
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. This compound is also stable under physiological conditions and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound as a potential therapeutic agent for various diseases. Further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and efficacy in vivo. In addition, the development of this compound analogs with improved pharmacological properties is an area of interest for future research.
Conclusion
In conclusion, this compound is a sulfonamide derivative that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and efficacy in vivo.
合成方法
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide can be synthesized using a variety of methods. One of the most common methods is the reaction between 2-hydroxybenzenesulfonamide and 4-butoxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 179-181°C.
科学研究应用
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
分子式 |
C17H21NO4S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-11-22-17-10-9-14(12-13(17)2)23(20,21)18-15-7-5-6-8-16(15)19/h5-10,12,18-19H,3-4,11H2,1-2H3 |
InChI 键 |
OYUOTPGMUYFWDG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O)C |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









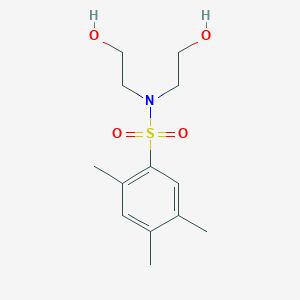


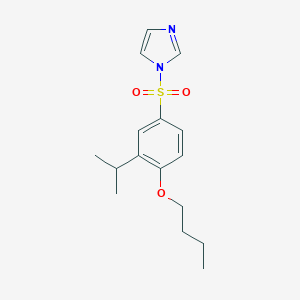
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
